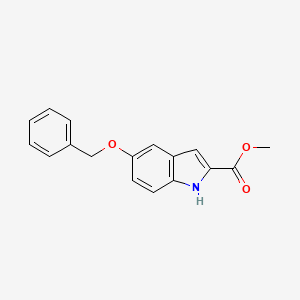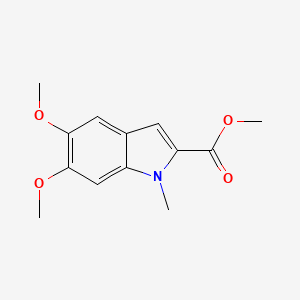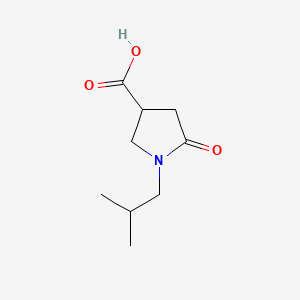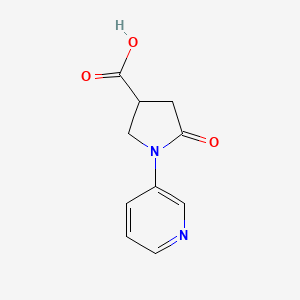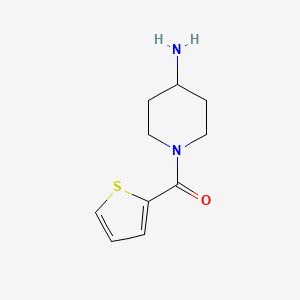
1-Methyl-1H-benzimidazole-5-carboxylic acid
Übersicht
Beschreibung
1-Methyl-1H-benzimidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antineoplastic and Antifilarial Agents
1-Methyl-1H-benzimidazole-5-carboxylic acid derivatives demonstrate potential as antineoplastic and antifilarial agents. Alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown significant growth inhibition in L1210 cells, suggesting their role in mitotic spindle poisoning. These compounds also possess notable in vivo antifilarial activity against various adult worms, making them promising in the treatment of certain parasitic infections (Ram et al., 1992).
Antileukemic Agents
Novel derivatives of this compound have been synthesized and evaluated as potential chemotherapeutic agents against leukemia. These compounds, particularly methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, induced significant cell death in leukemic cells and demonstrated properties like S/G2 cell cycle arrest, which is crucial in the fight against leukemia (Gowda et al., 2009).
Synthesis of Aldehydes and Ketones
This compound is used in the synthesis of various aldehydes and ketones. This process involves reactions like formylation and acylation, critical in producing 1H-benzimidazoles with potential applications in different chemical domains (El’chaninov et al., 2015).
Angiotensin II Receptor Antagonists
Substituted benzimidazoles, including those derived from this compound, have been synthesized and found effective as angiotensin II receptor antagonists. This application is significant in developing treatments for conditions like hypertension (Kubo et al., 1993).
Fluorescent and Structural Characterization
This compound and its derivatives have been used in creating metal-organic frameworks with notable fluorescent properties. These frameworks exhibit blue emission in the solid state, and their luminescent properties are closely related to their structural configurations (Yao et al., 2008).
Wirkmechanismus
Target of Action
1-Methyl-1H-benzimidazole-5-carboxylic acid, also known as 1-methyl-1H-benzo[d]imidazole-5-carboxylic acid, is a derivative of benzimidazole . Benzimidazole and its derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
For instance, some benzimidazoles have been reported to exhibit inhibitory behavior as a consequence of energetic effect and blocking of the active surface atoms .
Biochemical Pathways
Benzimidazoles and their derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-benzimidazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. Additionally, this compound can form complexes with metal ions, which further modulates its biochemical properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic flux. The compound’s interaction with metabolic enzymes can lead to changes in the levels of key metabolites, affecting cellular energy production and biosynthetic processes. Additionally, this compound can modulate the activity of cofactors, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its proper distribution within the cellular environment. The compound’s interaction with transporters and binding proteins can influence its accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and exerts its effects in the desired cellular context. The subcellular localization of the compound can also influence its stability and degradation, further modulating its activity .
Eigenschaften
IUPAC Name |
1-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-10-7-4-6(9(12)13)2-3-8(7)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJLCBKTWRUQOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406742 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-17-6 | |
| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the major degradation products of dabigatran etexilate mesylate under hydrolytic conditions, and how were they characterized?
A1: Hydrolysis of dabigatran etexilate mesylate under acidic and basic conditions yielded three major degradation products (DPs) []. These were isolated using mass-based preparative HPLC and SFC.
- DP-1: (Z)-3-(2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido) propanoicacid. This DP was previously known but not fully characterized. []
- DP-2: 2-((4-carbamimidoylphenyl amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] This DP and DP-3 are reported for the first time in this study.
- DP-3: (Z)-2-((4-(N’-(hexyloxycarbonyl) carbamimidoyl) phenylamino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid. [] Notably, DP-3 was found under both acidic and basic hydrolysis conditions.
Q2: What is a novel synthetic route for preparing a key intermediate of dabigatran etexilate, and what are its advantages?
A2: A new method utilizes 3-amido-4-methylamino benzoic acid as a starting material to produce N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate, a key intermediate in dabigatran etexilate synthesis []. This process involves three main steps:
- Cyclization of 3-amido-4-methylamino benzoic acid with chloroacetyl chloride to obtain 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid. []
- Conversion of 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid to 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride using oxalyl chloride. []
- Condensation of 2-chloromethyl-1-methyl-1H-benzimidazole-5 formyl chloride with 3-(pyridine-2-group) ethyl aminomalonate to yield the target intermediate. []
Q3: What is the significance of understanding the degradation pathways and developing efficient synthetic routes for pharmaceuticals like dabigatran etexilate?
A3: Knowledge of degradation pathways is crucial for:
- Drug stability: Understanding how a drug degrades helps determine its shelf-life and optimal storage conditions. []
- Safety and efficacy: Degradation products can potentially be toxic or less effective than the parent drug. [] Characterizing them ensures patient safety and consistent drug performance.
- Manufacturing and quality control: Identifying degradation products facilitates the development of robust analytical methods to monitor drug quality during production and storage. []
- Cost-effectiveness: Using readily available starting materials and streamlining reaction steps can significantly reduce production costs. []
- Scalability: Efficient synthetic routes are essential for scaling up production to meet market demand. []
- Environmental sustainability: Optimized synthetic processes minimize waste generation and reduce the environmental impact of pharmaceutical manufacturing. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)
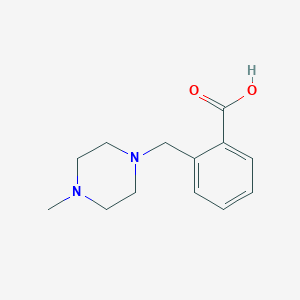
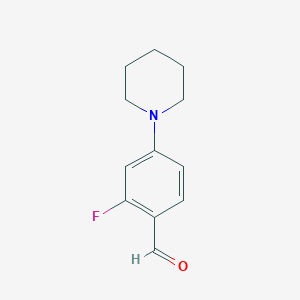
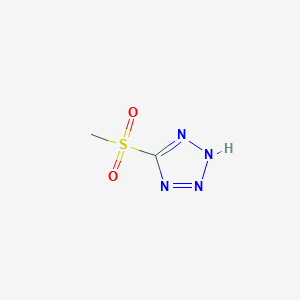

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)
